

6-bromo-N-methylpyridin-2-amine molecular weight

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Compound of Interest

Compound Name: 6-bromo-N-methylpyridin-2-amine

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An In-depth Technical Guide to **6-bromo-N-methylpyridin-2-amine** for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of **6-bromo-N-methylpyridin-2-amine**, a key intermediate in the synthesis of diverse biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

Quantitative data for **6-bromo-N-methylpyridin-2-amine** is summarized in the table below. The molecular formula is $C_6H_7BrN_2$. Based on this, the molecular weight is calculated to be 187.04 g/mol, which is consistent with its isomers such as 6-bromo-4-methylpyridin-2-amine and 4-bromo-6-methylpyridin-2-amine[1][2].

Property	Value	Reference
Molecular Formula	C ₆ H ₇ BrN ₂	N/A
Molecular Weight	187.04 g/mol	[1][2][3]
Monoisotopic Mass	185.97926 Da	[1]
Topological Polar Surface Area (TPSA)	38.9 Å ²	[1][3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	0	[3]

Synthesis and Experimental Protocols

The synthesis of **6-bromo-N-methylpyridin-2-amine** can be achieved through the N-methylation of the parent compound, 6-bromopyridin-2-amine. Below is a detailed experimental protocol adapted from established methodologies for the N-methylation of amines and related heterocyclic compounds[4][5].

N-Methylation of 6-bromopyridin-2-amine

Objective: To synthesize **6-bromo-N-methylpyridin-2-amine** via a selective mono-N-methylation of 6-bromopyridin-2-amine using methanol as a methylating agent, catalyzed by a Ruthenium complex.

Materials:

- 6-bromopyridin-2-amine
- (DPEPhos)RuCl₂PPh₃ catalyst
- Anhydrous Methanol (MeOH)
- Cesium Carbonate (Cs₂CO₃)

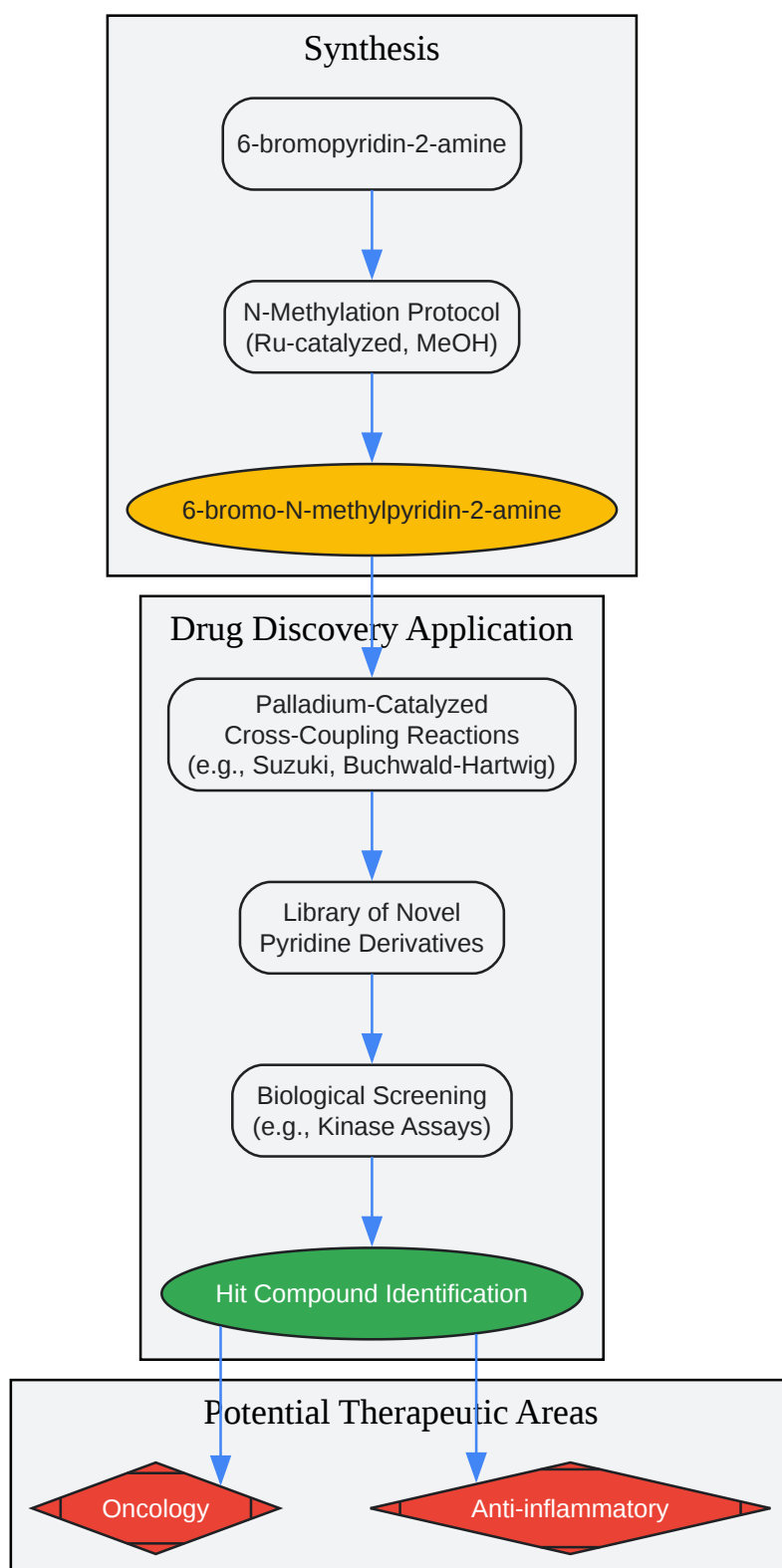
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Nitrogen gas (N₂)
- Silica gel for chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

- **Catalyst Preparation:** The (DPEPhos)RuCl₂PPh₃ catalyst can be synthesized by reacting DPEPhos with RuCl₂(PPh₃)₃ in refluxing ethanol under a nitrogen atmosphere[4].
- **Reaction Setup:** A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the Ru catalyst (0.5 mol%), 6-bromopyridin-2-amine (1.0 mmol, 1.0 equiv), and Cs₂CO₃ (0.5 equiv)[4].
- **Solvent Addition:** Anhydrous methanol (1 mL) is added to the Schlenk tube[4].
- **Reaction Conditions:** The reaction mixture is heated to 140 °C and stirred for 12 hours under a nitrogen atmosphere[4].
- **Work-up and Purification:** After cooling to room temperature, the reaction mixture is concentrated in vacuo. The resulting residue is then purified by column chromatography on silica gel to isolate the N-methylated product, **6-bromo-N-methylpyridin-2-amine**[4].

Logical Workflow: From Synthesis to Application

The following diagram illustrates the logical workflow for the synthesis of **6-bromo-N-methylpyridin-2-amine** and its subsequent application in drug discovery, leveraging its properties as a versatile chemical building block.



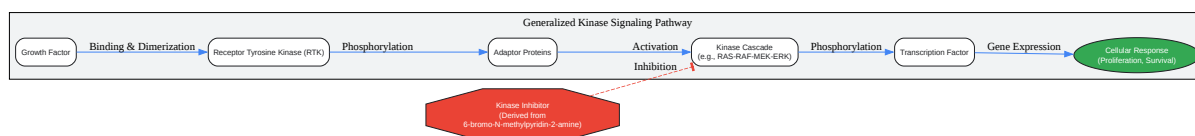
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Caption: Logical workflow from synthesis to drug discovery application.

Signaling Pathway Context in Drug Discovery

While there is no specific signaling pathway directly attributed to **6-bromo-N-methylpyridin-2-amine** itself, its derivatives are of significant interest in medicinal chemistry as versatile scaffolds for developing inhibitors of various signaling pathways implicated in diseases. Bromo-aminopyridine moieties are key components in the synthesis of kinase inhibitors, which target signaling pathways crucial for cell proliferation, differentiation, and survival[6].

The diagram below illustrates a generalized kinase signaling pathway that can be targeted by inhibitors derived from **6-bromo-N-methylpyridin-2-amine**.



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Caption: Generalized kinase signaling pathway targeted by inhibitors.

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